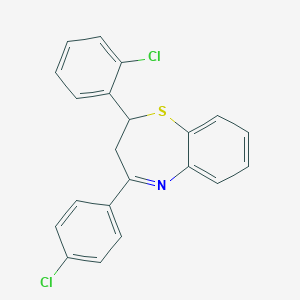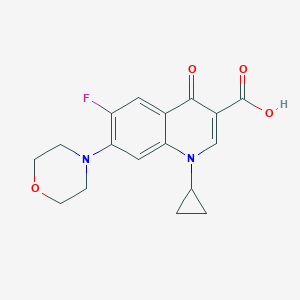![molecular formula C21H20ClN5 B304680 8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B304680.png)
8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine, also known as CPTQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPTQ is a member of the triazoloquinoxaline family of compounds, which are known for their diverse biological activities.
作用机制
The exact mechanism of action of 8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, preventing them from breaking down acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which has been linked to improvements in cognitive function.
Biochemical and Physiological Effects:
8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have antiviral and antimicrobial properties. 8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has also been shown to improve cognitive function in animal models, and to have potential applications in the treatment of Alzheimer's disease and other cognitive disorders.
实验室实验的优点和局限性
One of the main advantages of 8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is its diverse biological activities, which make it a useful tool for scientific research. However, there are also some limitations to its use in lab experiments. 8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a relatively complex molecule, which can make it difficult to synthesize and purify. It can also be difficult to determine the optimal dosage and administration route for 8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine in different experimental systems.
未来方向
There are a number of potential future directions for research on 8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine. One area of interest is its potential applications in the treatment of Alzheimer's disease and other cognitive disorders. 8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has been shown to improve cognitive function in animal models, and further research is needed to determine its potential therapeutic value in humans. Other potential future directions include the development of new synthesis methods for 8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine, and the exploration of its potential applications in other areas of scientific research, such as drug discovery and development.
合成方法
8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine can be synthesized using a variety of methods, including the reaction of 2-phenylvinylamine with 8-chloro-4-aminoquinoxaline in the presence of diethylamine. Other methods include the reaction of 2-phenylvinylamine with 8-chloro-4-chloromethylquinoxaline, followed by reduction with sodium borohydride.
科学研究应用
8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including antitumor, antiviral, and antimicrobial properties. 8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain.
属性
产品名称 |
8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
|---|---|
分子式 |
C21H20ClN5 |
分子量 |
377.9 g/mol |
IUPAC 名称 |
8-chloro-N,N-diethyl-1-[(E)-2-phenylethenyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
InChI |
InChI=1S/C21H20ClN5/c1-3-26(4-2)20-21-25-24-19(13-10-15-8-6-5-7-9-15)27(21)18-14-16(22)11-12-17(18)23-20/h5-14H,3-4H2,1-2H3/b13-10+ |
InChI 键 |
JCQDBEVYOMMOBR-JLHYYAGUSA-N |
手性 SMILES |
CCN(CC)C1=NC2=C(C=C(C=C2)Cl)N3C1=NN=C3/C=C/C4=CC=CC=C4 |
SMILES |
CCN(CC)C1=NC2=C(C=C(C=C2)Cl)N3C1=NN=C3C=CC4=CC=CC=C4 |
规范 SMILES |
CCN(CC)C1=NC2=C(C=C(C=C2)Cl)N3C1=NN=C3C=CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-chlorophenyl)-11H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[6,5-b]quinolin-11-ol](/img/structure/B304598.png)
![8-[2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-2H-chromen-2-one](/img/structure/B304601.png)

![4-[2-(2-Chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl methyl ether](/img/structure/B304603.png)
![2-benzoyl-3,5-dimethyl-6-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B304605.png)

![7-hydroxy-8-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one](/img/structure/B304607.png)

![8-(3,4-dimethoxyphenyl)-4-methyl-2H,10H-pyrano[2,3-f]chromene-2,10-dione](/img/structure/B304612.png)
![7-hydroxy-4-methyl-8-[3-(2-pyridinyl)acryloyl]-2H-chromen-2-one](/img/structure/B304613.png)
![8-[3-(2-furyl)acryloyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B304614.png)


![N-[[2-(benzoylcarbamothioylamino)phenyl]carbamothioyl]benzamide](/img/structure/B304619.png)